2,2,6-trimethylheptan-4-ol chemical structure and formula
2,2,6-trimethylheptan-4-ol chemical structure and formula
An in-depth technical analysis of 2,2,6-trimethylheptan-4-ol requires a rigorous understanding of its stereochemistry, physicochemical behavior, and synthetic pathways. As a highly branched secondary alcohol, this compound serves as an excellent model for studying steric hindrance, chiral resolution, and nucleophilic addition mechanisms in drug development and advanced organic synthesis.
Chemical Architecture and Stereochemistry
2,2,6-trimethylheptan-4-ol (CAS: 66256-44-8)[1] is an aliphatic secondary alcohol characterized by a highly branched carbon backbone. The structural complexity of this molecule arises from its central stereogenic carbon (C4), which is flanked by two distinct, bulky alkyl groups.
IUPAC Nomenclature and Connectivity
The parent chain is a heptane (7 carbons). The numbering must provide the lowest possible locants for the substituents.
-
Left-to-Right: Substituents at 2, 2, and 6. (Locant set: 2,2,6)
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Right-to-Left: Substituents at 2, 6, and 6. (Locant set: 2,6,6)
Since the first point of difference favors the lower number (2 vs. 6), the correct IUPAC name is 2,2,6-trimethylheptan-4-ol . The molecule features a neopentyl group (
Absolute Configuration and CIP Rules
The C4 carbon is a chiral center. Determining its absolute configuration (
- (Hydroxyl): Highest priority (Oxygen, atomic number 8).
-
(Neopentyl): The C3 carbon is attached to C2, which is bonded to three carbons
. -
(Isobutyl): The C5 carbon is attached to C6, which is bonded to two carbons and one hydrogen
. Comparing to , the neopentyl group takes higher priority[3]. - (Hydrogen): Lowest priority.
Figure 1: CIP stereocenter prioritization for 2,2,6-trimethylheptan-4-ol.
Physicochemical Profile
The bulky nature of the neopentyl and isobutyl groups creates significant steric shielding around the hydroxyl group. This shielding reduces the molecule's propensity to act as a hydrogen bond donor in tightly packed crystal lattices, lowering its boiling point relative to linear isomers and increasing its solubility in non-polar organic solvents[3].
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | Fully saturated aliphatic alcohol. | |
| Molecular Weight | 158.28 g/mol | High lipophilicity; suitable for organic phase extraction. |
| CAS Registry Number | 66256-44-8 | Unique identifier for regulatory/safety tracking[1]. |
| SMILES String | CC(C)CC(O)CC(C)(C)C | Encodes the central C4 branching[4]. |
| H-Bond Donors | 1 | Sterically hindered, reducing intermolecular aggregation. |
| H-Bond Acceptors | 1 | Oxygen lone pairs are partially shielded by alkyl bulk. |
Synthetic Methodology: Grignard Addition
To synthesize 2,2,6-trimethylheptan-4-ol with high yield and purity, a Grignard reaction is the most direct and reliable self-validating protocol. The synthesis involves the nucleophilic addition of an alkylmagnesium halide to an aldehyde.
Optimal Route: Reaction of 3,3-dimethylbutanal with isobutylmagnesium bromide .
Causality in Experimental Design
-
Anhydrous Conditions: Grignard reagents are highly polarized and act as strong bases. Even trace moisture will protonate the isobutylmagnesium bromide, degrading it into isobutane gas and magnesium hydroxide.
-
Temperature Control (0°C): The nucleophilic addition is highly exothermic. Cooling prevents side reactions, such as the enolization of the aldehyde (though 3,3-dimethylbutanal lacks
-hydrogens, preventing aldol condensation, temperature control remains critical for yield). -
Mild Quenching (Sat.
): Using a strong acid (like ) to quench the reaction risks protonating the newly formed secondary alcohol. Given the extreme steric bulk, the molecule is highly susceptible to E1 dehydration, which would yield an unwanted alkene. Ammonium chloride provides a mild, buffered proton source to safely yield the alcohol.
Step-by-Step Protocol
-
Preparation of the Grignard Reagent:
-
Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Dropwise, add 1-bromo-2-methylpropane (isobutyl bromide, 1.0 eq) while maintaining a gentle reflux.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
Slowly add 3,3-dimethylbutanal (1.0 eq) diluted in anhydrous THF. Monitor via TLC until the aldehyde is consumed.
-
-
Quenching:
-
Slowly add saturated aqueous
at 0°C until the magnesium salts precipitate as a white solid.
-
-
Extraction & Purification:
-
Extract the aqueous layer three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via vacuum distillation or silica gel chromatography to isolate pure 2,2,6-trimethylheptan-4-ol.
-
Figure 2: Step-by-step Grignard synthesis workflow with causality checkpoints.
Analytical Characterization
To validate the success of the synthesis, analytical characterization must confirm both the carbon framework and the presence of the hydroxyl group.
-
1H NMR (Proton NMR): The spectrum will show a distinct singlet integrating to 9 protons around 0.9 ppm, corresponding to the neopentyl tert-butyl group. A doublet integrating to 6 protons will appear for the isobutyl methyls. The proton attached to the C4 stereocenter will appear as a complex multiplet around 3.5–3.8 ppm, heavily coupled to the adjacent methylene protons.
-
Mass Spectrometry (EI-MS): The molecular ion peak (
at m/z 158) is often weak or absent for highly branched aliphatic alcohols due to rapid -cleavage. Expect prominent fragment ions at m/z 101 (loss of isobutyl radical) and m/z 87 (loss of neopentyl radical), which definitively map the connectivity around the C4 hydroxyl group.
References
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Biochemistry: An Organic Chemistry Approach Source: DOKUMEN.PUB URL:[Link]
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Organic Chemistry. An Acid–Base Approach [3 ed.] Source: DOKUMEN.PUB URL:[Link]
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2,2,6-trimethyl-4-heptanol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Molecular structure of 2,2,6-trimethyl-4-heptanol Source: Stenutz URL:[Link]
